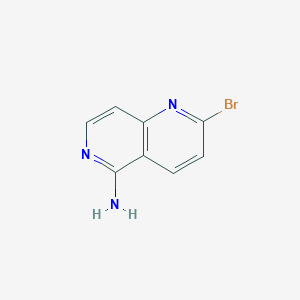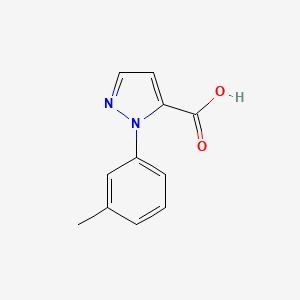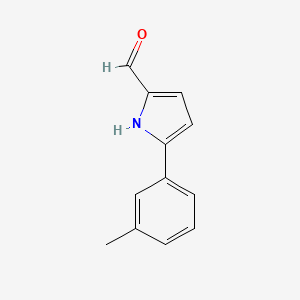
2-Bromo-1,6-naphthyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a bromine atom at the second position and an amine group at the fifth position.
Preparation Methods
The synthesis of 2-Bromo-1,6-naphthyridin-5-amine can be achieved through various synthetic routes. One common method involves the bromination of 1,6-naphthyridin-5-amine using bromine or a brominating agent under controlled conditions . Another approach includes the use of microwave-assisted synthesis, which offers a rapid and efficient way to produce the compound . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1,6-naphthyridin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to yield naphthyridine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,6-naphthyridin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, anti-human immunodeficiency virus, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,6-naphthyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity . The compound can inhibit enzyme activity or alter receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
2-Bromo-1,6-naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridin-5-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-1,6-naphthyridin-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and potency.
1,5-Naphthyridine Derivatives: Different position of nitrogen atoms in the ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-bromo-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H,(H2,10,11) |
InChI Key |
AWBJGFNPASBWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)




![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)

![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)


![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)
